4-Nonylphenol-13C6 Diethoxylate: A Technical Guide for Advanced Analytical Applications
4-Nonylphenol-13C6 Diethoxylate: A Technical Guide for Advanced Analytical Applications
This guide provides an in-depth technical overview of 4-Nonylphenol-13C6 Diethoxylate, a critical tool for researchers, environmental scientists, and analytical chemists. We will delve into its chemical characteristics, synthesis, and, most importantly, its application as an internal standard in the precise quantification of nonylphenol ethoxylates. This document is structured to offer not just procedural steps but also the scientific rationale behind its use, ensuring a comprehensive understanding for professionals in the field.
Introduction: The Significance of Monitoring Nonylphenols
Nonylphenols (NPs) and their ethoxylates (NPEOs) are a group of non-ionic surfactants extensively used in various industrial and consumer products, including detergents, paints, pesticides, and plastics.[1][2] Their widespread use has led to their ubiquitous presence in the environment.[3] The primary concern surrounding these compounds stems from their classification as endocrine-disrupting chemicals (EDCs).[1][4] Nonylphenol, a degradation product of NPEOs, can mimic the natural hormone 17β-estradiol, binding to estrogen receptors (ERα and ERβ) and disrupting normal endocrine function.[4] This disruption can lead to adverse reproductive and developmental effects in wildlife and potentially in humans.[1][5] Consequently, the monitoring of NPs and NPEOs in environmental matrices is of paramount importance.
Due to the complexity of environmental samples and the often low concentrations of these analytes, highly sensitive and accurate analytical methods are required. Isotope dilution mass spectrometry (IDMS) is a gold-standard technique for quantitative analysis, and the availability of stable isotope-labeled internal standards is crucial for its implementation. 4-Nonylphenol-13C6 Diethoxylate serves this critical role, enabling precise and reliable quantification of its non-labeled counterparts.[6][7]
Physicochemical Properties and Synthesis
4-Nonylphenol-13C6 Diethoxylate is the ¹³C-labeled analog of 4-Nonylphenol Diethoxylate, with six ¹³C atoms incorporated into the phenyl ring.[8][9] This labeling provides a distinct mass shift, allowing it to be differentiated from the native analyte by mass spectrometry while maintaining nearly identical chemical and physical properties.
Table 1: Physicochemical Properties
| Property | Value (4-Nonylphenol Diethoxylate) | Value (4-Nonylphenol-13C6 Diethoxylate) | Reference(s) |
| Chemical Formula | C₁₉H₃₂O₃ | ¹³C₆C₁₃H₃₂O₃ | [9][10] |
| Molecular Weight | ~308.46 g/mol | ~314.41 g/mol | [8][10] |
| CAS Number | 20427-84-3 | 1346602-11-6 | [8][10][11] |
| Appearance | Clear to pale yellow viscous liquid or waxy solid | Not specified, expected to be similar to unlabeled | [2][12] |
| Solubility | Soluble in water (for NPEOs with >6 ethoxylate units), soluble in alcohol | Not specified, expected to be similar to unlabeled | [2][12] |
The synthesis of non-labeled nonylphenol ethoxylates involves the acid-catalyzed alkylation of phenol with nonene, followed by the ethoxylation of the resulting nonylphenol with ethylene oxide.[3][13] The synthesis of 4-Nonylphenol-13C6 Diethoxylate follows a similar pathway, with the key difference being the use of phenol-¹³C₆ as the starting material for the initial alkylation step.
Mechanism of Endocrine Disruption: The Estrogenic Signaling Pathway
The primary reason for the intensive monitoring of nonylphenols is their ability to interfere with the endocrine system. Nonylphenol acts as a xenoestrogen, meaning it can mimic the effects of estrogen. This occurs through its interaction with estrogen receptors, primarily ERα and ERβ. The binding of nonylphenol to these receptors can trigger a cascade of cellular events that are normally initiated by the natural hormone, estradiol. This can lead to the inappropriate activation of estrogen-responsive genes, disrupting normal physiological processes.[1][4][14]
Analytical Methodology: Isotope Dilution Mass Spectrometry
The use of 4-Nonylphenol-13C6 Diethoxylate as an internal standard in isotope dilution mass spectrometry (IDMS) significantly improves the accuracy and precision of analytical measurements.[6] This is because the labeled standard behaves almost identically to the native analyte during sample preparation (extraction, cleanup) and analysis (chromatography, ionization), effectively compensating for any sample loss or matrix effects.
The general workflow for the analysis of nonylphenol ethoxylates in environmental samples is as follows:
Experimental Protocol: Analysis of Nonylphenols in Wastewater
This protocol provides a detailed methodology for the determination of 4-nonylphenol and its diethoxylate in wastewater, adapted from established environmental analysis methods.[15]
Materials:
-
4-Nonylphenol Diethoxylate standard
-
4-Nonylphenol-13C6 Diethoxylate internal standard solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, dichloromethane (DCM), acetonitrile (HPLC grade)
-
Reagent water
-
Hydrochloric acid (HCl)
-
Wastewater sample
Procedure:
-
Sample Preservation: Acidify the wastewater sample to a pH < 2 with HCl upon collection and store at 4°C.[15]
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of DCM.
-
Condition the cartridge with 5 mL of methanol, followed by 5 mL of reagent water (pH < 2). Do not allow the cartridge to go dry.[15]
-
-
Sample Spiking and Loading:
-
To a 100 mL wastewater sample, add a known amount of 4-Nonylphenol-13C6 Diethoxylate internal standard solution.
-
Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Cartridge Washing and Drying:
-
After loading, wash the cartridge with 5 mL of reagent water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.[15]
-
-
Elution:
-
Elute the retained analytes from the cartridge with 10 mL of a methanol/DCM (e.g., 50:50 v/v) solution.[15]
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Analyze the concentrated extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of acetonitrile and water (with ammonium acetate) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 4-Nonylphenol Diethoxylate | 326 | 183 | [15] |
| 4-Nonylphenol-13C6 Diethoxylate | 332 | 189 | [15] (projected) |
Note: The exact m/z values may vary slightly depending on the specific isomers and adducts formed.
Conclusion
4-Nonylphenol-13C6 Diethoxylate is an indispensable tool for the accurate and reliable quantification of nonylphenol ethoxylates in complex matrices. Its use in isotope dilution mass spectrometry provides a robust analytical solution to the challenges posed by environmental monitoring of these endocrine-disrupting compounds. By understanding the chemical properties, the rationale for its use, and the detailed analytical protocols, researchers can ensure the generation of high-quality data that is crucial for assessing the environmental impact of nonylphenols and for the enforcement of regulatory standards.
References
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British Columbia Ministry of Environment and Climate Change Strategy. (2017, September 15). Nonylphenols and Ethoxylates in Water by LC/MS/MS. Retrieved from [Link]
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ResearchGate. (n.d.). 17- β -Estradiol (A) and nonylphenol (B) as ligands for the estrogen receptor. [Image]. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 559. Determination of Nonylphenol and 4-tert-octylphenol in Drinking Water by Solid Phase Extraction and Liquid Chromatography/tandem Mass Spectrometry (lc/ms/ms) Version 1.0. Retrieved from [Link]
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